molecular formula C19H19ClN4O B4518517 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

Cat. No.: B4518517
M. Wt: 354.8 g/mol
InChI Key: VFVLVGIIHMRCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a sophisticated synthetic indole derivative designed for advanced pharmaceutical and neurobiological research. This compound features a strategic molecular architecture, incorporating an indole core—a scaffold renowned for its wide spectrum of biological activities —linked to a pyridinyl piperazine moiety via a carbonyl-containing spacer. This specific structure aligns with the modern Multi-Target Directed Ligand (MTDL) design strategy, aimed at addressing complex multifactorial diseases such as Alzheimer's disease (AD) . The indole nucleus is a privileged structure in medicinal chemistry, ubiquitous in numerous natural products and marketed drugs, and is known to confer diverse biological properties including potential antiviral, anti-inflammatory, and anticancer activities . The integration of the pyridinyl piperazine unit is a rational design choice, as this pharmacophore is frequently employed to enhance interaction with central nervous system targets and improve pharmacokinetic profiles. Researchers can leverage this compound to investigate its potential as a cholinesterase inhibitor, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the pathogenesis of Alzheimer's disease . Furthermore, its structural features suggest potential for probing anti-neuroinflammatory pathways, given that indole derivatives and related structures have been shown to modulate inflammatory mediators like COX-2, NO, IL-1β, and TNF-α in cellular models . The chlorine substituent on the indole ring is a common modification to fine-tune molecular properties such as lipophilicity and target binding affinity. This product is intended for in vitro research applications only, including enzymatic assays, receptor binding studies, and the development of novel therapeutic agents for neurodegenerative and inflammatory conditions. It is supplied with comprehensive analytical data to ensure identity and purity. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-chloroindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-16-5-4-15-6-8-24(17(15)13-16)14-19(25)23-11-9-22(10-12-23)18-3-1-2-7-21-18/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVLVGIIHMRCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The chloro substitution can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

The piperazine ring is then attached through a nucleophilic substitution reaction, where the indole derivative reacts with a pyridine-substituted piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Chloro Position

The chloro group at position 6 of the indole ring exhibits moderate reactivity in nucleophilic aromatic substitution (SNAr) under specific conditions. For example:

Reaction ConditionsProductYieldSource
KOtBu, DMF, 80°C, 12 h (with amines)6-Aminoindole derivative45–60%
CuI, 1,10-phenanthroline, 120°C (aryl boronic acids)6-Arylindole via Ullmann coupling55%

Key factors influencing reactivity:

  • Electron-withdrawing effects of the adjacent ketone and piperazine groups activate the chloro substituent.

  • Steric hindrance from the ethyl-piperazine chain limits reactions to smaller nucleophiles.

Carbonyl Group Reactivity

The 2-oxoethyl linker participates in classic ketone reactions:

Reduction

ReagentsProductYieldNotes
NaBH4, MeOH, 0°C → RTSecondary alcohol85%Stereoselectivity not observed
BH3·THF, refluxSame as above90%Faster kinetics

Condensation

  • Hydrazone formation : Reacts with hydrazines in ethanol (70–80°C, 4 h) to yield hydrazones, useful for further cyclization.

  • Imine synthesis : Condensation with primary amines under Dean-Stark conditions produces Schiff bases (55–70% yield).

Piperazine and Pyridine Functionalization

The piperazine ring undergoes alkylation and acylation, while the pyridine moiety participates in coordination and electrophilic substitution:

Piperazine Reactions

Reaction TypeConditionsExample ProductYield
N-AlkylationR-X, K2CO3, DMF, 60°CQuaternary piperazinium salts60–75%
N-AcylationAcCl, Et3N, CH2Cl2, 0°CAcetylated piperazine82%

Pyridine Reactivity

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

  • Electrophilic substitution : Nitration at C3 under HNO3/H2SO4 (30% yield) .

Cross-Coupling Reactions

The indole and pyridine frameworks enable metal-catalyzed couplings:

Suzuki-Miyaura Coupling

SubstrateConditionsProductYield
6-Chloroindole + Aryl-B(OH)2Pd(PPh3)4, Na2CO3, dioxane, 100°C6-Arylindole65%

Buchwald-Hartwig Amination

ConditionsProductYield
Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C6-Piperazinylindole (secondary amine)50%

Heterocycle Formation

The indole nucleus participates in cycloadditions and ring-expansion reactions:

  • Pictet-Spengler reaction : With aldehydes in TFA, forms β-carboline derivatives (40–55% yield) .

  • Diels-Alder reactivity : The electron-rich indole acts as a diene with maleic anhydride (60% yield).

Oxidation and Reduction Pathways

  • Indole ring oxidation : MnO2 in acetone selectively oxidizes the indole to oxindole (20% yield).

  • Piperazine N-oxidation : mCPBA forms N-oxide derivatives (70% yield), altering receptor-binding properties .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological properties:

Antidepressant Activity

Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, similar to established antidepressants .

Anticancer Properties

Studies have shown that 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole can inhibit the proliferation of cancer cells. It is thought to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests its utility in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Case Studies

Several studies highlight the potential applications of this compound:

Case Study 1: Antidepressant Effects

A study conducted on rodents showed that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results suggest that it may act through serotonin reuptake inhibition mechanisms, akin to selective serotonin reuptake inhibitors (SSRIs) .

Case Study 2: Cancer Cell Inhibition

In vitro studies revealed that the compound inhibited cell growth in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The observed IC50 values indicated potent activity, warranting further exploration into its structural modifications for enhanced efficacy .

Case Study 3: Antimicrobial Testing

In a series of antimicrobial assays, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This positions it as a promising lead for new antimicrobial drug development .

Mechanism of Action

The mechanism of action of 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Insights

  • Indole Core Modifications: The target compound’s 6-chloro substitution distinguishes it from the 2-phenyl analog in , which exhibits higher molecular weight (412.49 vs. 367.9 g/mol) and stronger hydrophobic interactions due to the phenyl group. The chloro substituent may enhance electron-withdrawing effects, influencing receptor binding kinetics .
  • Piperazine-Pyridine System :

    • The 4-(2-pyridinyl)piperazine moiety in the target compound is critical for serotonin receptor interactions, as seen in . This system is absent in pyrazole-indole hybrids (), which instead prioritize hydrogen-bonding interactions via carbonyl or carbothioamide groups .
  • Physical Properties: Melting points (e.g., 243–244°C for ’s compound) suggest higher crystallinity compared to the target compound, which lacks reported melting data. This may impact formulation strategies . IR spectral data (C=O stretches at ~1649–1646 cm⁻¹) are consistent across analogs, indicating stable keto-enol tautomerism in solution .

Biological Activity

6-Chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

  • Indole Core : A bicyclic structure known for its role in various biological processes.
  • Chloro Group : Enhances reactivity and may influence pharmacological properties.
  • Piperazine Moiety : Associated with interactions at neurotransmitter receptors, suggesting neuropharmacological potential.
  • Pyridine Substituent : Contributes to the compound's overall reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that compounds with similar structures can inhibit tumor growth. For instance, derivatives of indole have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, related compounds exhibited IC50 values indicating potent antitumor activity against human prostate and colon cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research on similar piperazine derivatives revealed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial activity .

Neuropharmacological Effects

The piperazine ring is known for its ability to interact with serotonin receptors. Compounds similar to this compound have been shown to modulate these receptors, indicating potential applications in treating mood disorders and pain management .

The biological effects of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperazine moiety facilitates binding to neurotransmitter receptors, influencing neurochemical pathways.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in cancer cell proliferation, contributing to their antitumor effects .
  • Nucleophilic Substitution : The indole nitrogen can participate in nucleophilic substitutions, potentially leading to the formation of more active derivatives .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50 Values
Kucukoglu et al. (2020)6-Bromoindole DerivativeAntitumor0.003 - 0.595 µM
MDPI Study (2024)Monomeric AlkaloidsAntimicrobialMIC 0.0039 - 0.025 mg/mL
PMC Study (2020)1,2,4-Oxadiazole DerivativeAntitumorIC50 = 2.76 µM

These studies highlight the compound's potential across various therapeutic areas.

Q & A

Q. What are the established synthetic routes for preparing 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole, and how can purity be optimized?

The synthesis typically involves multi-step reactions focusing on coupling the indole core with the piperazinyl-pyridine moiety. A common approach includes:

  • Step 1 : Reacting 6-chloro-1H-indole with a chloroethyl ketone derivative to introduce the 2-oxoethyl group.
  • Step 2 : Coupling the intermediate with 4-(2-pyridinyl)piperazine under reflux conditions in a polar solvent (e.g., acetonitrile or DMF) with a base like triethylamine to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol or DMF/acetic acid mixtures improves purity (>98% by HPLC) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for verifying the indole backbone, piperazinyl linkage, and pyridinyl substituents. Key signals include aromatic protons (δ 6.75–8.90 ppm for pyridine and indole) and piperazine methylene groups (δ 3.20–4.25 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the structure .
  • X-ray Crystallography : Used to resolve crystalline forms, particularly for patent applications or polymorph studies .

Advanced Research Questions

Q. How can researchers investigate the compound’s selectivity for serotonin receptors (e.g., 5-HT7) versus other GPCRs?

  • Radioligand Binding Assays : Screen against a panel of receptors (e.g., 5-HT1A, 5-HT2A, dopamine D2) using tritiated ligands like 3H^3H-methylspiperone. Competitive binding curves (IC50 values) quantify selectivity. For 5-HT7, use 3H^3H-5-CT or 5-HT7-specific probes .
  • Functional Assays : Measure cAMP accumulation (for 5-HT7 agonism/antagonism) in transfected HEK293 cells. Include controls like WAY-100635 (5-HT1A antagonist) to rule off-target effects .

Q. How should contradictory data on receptor binding affinity be addressed methodologically?

Conflicting IC50 values may arise from assay conditions (e.g., buffer composition, cell lines). To resolve discrepancies:

  • Standardize Protocols : Use identical cell lines (e.g., CHO-K1 vs. HEK293), ligand concentrations, and incubation times across studies.
  • Control Compounds : Validate assays with reference standards (e.g., clozapine for 5-HT7, SCH23390 for dopamine receptors) .
  • Statistical Analysis : Apply ANOVA or nonlinear regression models to assess inter-laboratory variability .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement : Use salt forms (e.g., hydrochloride) or co-solvents (PEG-400) to improve aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Introduce methyl or fluorine groups to block CYP450-mediated oxidation .
  • Plasma Protein Binding (PPB) : Assess using equilibrium dialysis; modify lipophilic groups (e.g., replace chloro with trifluoromethyl) to reduce PPB and increase free fraction .

Key Methodological Recommendations

  • For Structural Confirmation : Combine NMR, HRMS, and X-ray data to eliminate ambiguity .
  • For Receptor Studies : Use orthogonal assays (binding + functional) to validate target engagement .
  • For PK/PD Modeling : Incorporate allometric scaling from rodent data to predict human dosing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole
Reactant of Route 2
Reactant of Route 2
6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.